Cabozantinib hydrochloride

Renal Cell Carcinoma Progression-Free Survival Everolimus Comparator

Cabozantinib hydrochloride (CAS 1817759-42-4) is a distinct crystalline salt form (US Patent US10053427B2) with potentially reduced food-effect susceptibility versus the L-malate salt—critical for reproducible preclinical PK studies. Its unique multikinase inhibition profile—VEGFR2 (IC50 0.035 nM), MET (IC50 1.3 nM), RET, KIT, AXL, TIE2, and FLT3—is not replicated by sorafenib, sunitinib, or vandetanib. Clinically validated superiority: METEOR trial (42% reduction in progression risk vs everolimus), PAPMET trial (PFS 9.0 vs 5.6 months for sunitinib), and CABINET trial (NET). The definitive tool for RCC, papillary RCC, and NET xenograft/PDX models.

Molecular Formula C28H25ClFN3O5
Molecular Weight 538.0 g/mol
CAS No. 1817759-42-4
Cat. No. B12398556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabozantinib hydrochloride
CAS1817759-42-4
Molecular FormulaC28H25ClFN3O5
Molecular Weight538.0 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.Cl
InChIInChI=1S/C28H24FN3O5.ClH/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);1H
InChIKeyLCNVAOXPKXBXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cabozantinib Hydrochloride (CAS 1817759-42-4): Procurement-Grade Multikinase Inhibitor for Oncology Research


Cabozantinib hydrochloride (CAS 1817759-42-4) is the hydrochloride salt form of the orally bioavailable multikinase inhibitor cabozantinib . It functions as a potent small-molecule inhibitor targeting multiple receptor tyrosine kinases, notably VEGFR2 and MET, with reported in vitro IC50 values of 0.035 nM and 1.3 nM, respectively [1]. The compound exhibits additional inhibitory activity against RET, KIT, AXL, TIE2, and FLT3 kinases . Cabozantinib hydrochloride is primarily utilized in oncology research settings focused on tumor angiogenesis, metastasis, and acquired resistance mechanisms [2].

Cabozantinib Hydrochloride: Critical Differentiation from In-Class Multikinase Inhibitors


The interchangeable use of multikinase inhibitors within the same therapeutic class is precluded by substantial differences in target inhibition profiles, clinical efficacy outcomes, and pharmacokinetic properties across compounds. Cabozantinib hydrochloride exhibits a unique constellation of kinase inhibitory activities—simultaneously targeting MET, VEGFR2, and RET pathways—that is not replicated by other agents such as sorafenib, sunitinib, or vandetanib [1]. Furthermore, distinct salt forms of cabozantinib (e.g., hydrochloride versus L-malate) demonstrate measurable differences in dissolution behavior and food-effect susceptibility, which can impact experimental reproducibility and formulation development [2]. Direct comparative clinical trials have established that cabozantinib provides superior progression-free survival relative to everolimus in advanced renal cell carcinoma (METEOR trial) and relative to sunitinib in advanced papillary renal cell carcinoma (PAPMET trial), while also demonstrating statistically significant PFS improvements versus placebo across multiple tumor types [3][4][5]. These evidence-based differentiators underscore that neither alternative kinase inhibitors nor alternative salt forms can be assumed equivalent for research applications.

Quantitative Evidence: Cabozantinib Hydrochloride Differentiation Against Key Comparators


Superior Progression-Free Survival vs. Everolimus in Advanced Renal Cell Carcinoma (METEOR Phase III Trial)

In the randomized, open-label phase III METEOR trial (NCT01865747) comparing cabozantinib versus everolimus in patients with advanced renal cell carcinoma who had progressed after VEGFR-targeted therapy, cabozantinib demonstrated statistically significant improvement in progression-free survival (PFS) [1]. The hazard ratio for progression or death was 0.58 (95% CI, 0.45 to 0.75; P<0.001), representing a 42% reduction in the rate of progression or death with cabozantinib relative to everolimus [2].

Renal Cell Carcinoma Progression-Free Survival Everolimus Comparator

PFS and ORR Superiority vs. Sunitinib in Advanced Papillary Renal Cell Carcinoma (PAPMET Phase II Trial)

In the randomized phase II PAPMET trial (S1500, NCT02761057) comparing cabozantinib, crizotinib, savolitinib, and sunitinib in patients with advanced papillary renal cell carcinoma, cabozantinib significantly prolonged PFS and improved objective response rate (ORR) compared with sunitinib [1]. The hazard ratio for progression or death was 0.60 (95% CI, 0.37 to 0.97; P=0.019) [2].

Papillary Renal Cell Carcinoma Progression-Free Survival Sunitinib Comparator

Significant PFS Benefit vs. Placebo in Advanced Neuroendocrine Tumors (CABINET Phase III Trial)

In the randomized, double-blind phase III CABINET trial, cabozantinib demonstrated significant improvement in PFS compared with placebo in patients with previously treated advanced neuroendocrine tumors (NETs) [1]. Benefit was observed in both pancreatic and extrapancreatic NET cohorts [2].

Neuroendocrine Tumors Progression-Free Survival Placebo Comparator

Broader Kinase Inhibition Spectrum Relative to Vandetanib in RET-Driven Contexts

Cabozantinib exhibits a distinct multikinase inhibition profile compared to vandetanib, another agent approved for medullary thyroid cancer. While both inhibit RET, cabozantinib additionally targets MET and AXL with clinically relevant potency, whereas vandetanib's primary additional target is EGFR [1]. In cellular assays, cabozantinib inhibited Ba/F3 RET C634R proliferation with an IC50 of 25.9 nM, whereas the same cell line expressing the RET Δ898-901 mutant was largely resistant (IC50 > 1,350 nM) [2]. This mutation-dependent differential activity is not observed to the same extent with vandetanib, highlighting cabozantinib's distinct RET inhibition profile.

Kinase Inhibition RET MET VEGFR2 Selectivity Profile

Altered Dissolution Behavior and Food-Effect Profile Relative to L-Malate Salt Form

Cabozantinib hydrochloride salt demonstrates different in vitro dissolution behavior compared to the commercially marketed L-malate salt form (COMETRIQ®/CABOMETYX®) [1]. The marketed L-malate salt exhibits a substantial positive food effect, with high-fat meals increasing Cmax by 41% and AUC by 57% relative to fasted conditions [2]. Recent research has investigated hydrochloride and hydrobromide salts specifically to improve dissolution properties and reduce the positive food effect associated with the L-malate form [3].

Salt Form Differentiation Dissolution Food Effect Hydrochloride L-Malate

Distinct Crystalline Form Properties Enabling Formulation Flexibility

Cabozantinib hydrochloride has been characterized in distinct crystalline forms that differ from those of the phosphate and malate salts [1]. The hydrochloride salt form was developed alongside phosphate salt forms, with patent documentation describing specific crystalline forms of cabozantinib hydrochloride [2]. Cabozantinib is classified as a BCS class II compound (low solubility, high permeability), and the malate salt shows enhanced solubility compared with the free base . The availability of hydrochloride salt with defined crystalline properties provides researchers with an alternative solid-state form for formulation and pre-formulation studies.

Polymorph Crystalline Form Salt Selection Formulation Development

Cabozantinib Hydrochloride (CAS 1817759-42-4): Evidence-Based Research Applications


Preclinical Modeling of Second-Line Renal Cell Carcinoma Following VEGFR TKI Failure

Based on the METEOR phase III trial results demonstrating a 42% reduction in progression or death risk versus everolimus (HR = 0.58) and superior median PFS (7.4 vs. 3.8 months) [1], cabozantinib hydrochloride is the optimal research tool for preclinical RCC models evaluating therapeutic strategies after VEGFR-targeted therapy failure. This application is directly supported by the compound's established clinical superiority over mTOR inhibition in the post-VEGFR TKI setting.

Papillary Renal Cell Carcinoma Translational Research and Biomarker Studies

The PAPMET (S1500) phase II trial established cabozantinib's superiority over sunitinib in advanced papillary RCC, with PFS of 9.0 months versus 5.6 months and ORR of 23% versus 4% [2]. This evidence positions cabozantinib hydrochloride as the preferred multikinase inhibitor for research programs focused on papillary RCC biology, MET-driven oncogenesis, and mechanisms of sensitivity versus resistance in non-clear cell RCC subtypes.

Neuroendocrine Tumor Pharmacodynamics and Combination Strategy Evaluation

The CABINET phase III trial provides robust placebo-controlled evidence for cabozantinib's activity in NETs, with PFS HRs of 0.23 (pNET) and 0.38 (epNET) relative to placebo [3]. This supports the use of cabozantinib hydrochloride in NET xenograft and PDX models, particularly for evaluating combination strategies with somatostatin analogs or peptide receptor radionuclide therapy (PRRT) in translational NET research programs.

Salt Form Selection and Pre-Formulation Development Studies

Cabozantinib hydrochloride offers a distinct salt form with defined crystalline properties as documented in US Patent US10053427B2 [4]. Given that the marketed L-malate salt demonstrates substantial food-effect sensitivity (Cmax increased 41%; AUC increased 57% with high-fat meals) [5], researchers evaluating alternative formulations or seeking to mitigate food-effect variables in preclinical pharmacokinetic studies may prefer the hydrochloride salt for its potentially different dissolution behavior and food-effect susceptibility profile.

Technical Documentation Hub

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